Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate
Description
Methyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate is a heterocyclic compound featuring a fused pyrazole-triazine core. Its structure includes an amino group at position 4 and a methyl ester at position 7, which confer distinct electronic and steric properties. This compound is part of the pyrazolo[1,5-a][1,3,5]triazine family, a class of purine bioisosteres widely explored in medicinal chemistry due to their ability to mimic nucleobases and interact with biological targets such as enzymes and receptors . The methyl ester group enhances solubility and metabolic stability, making it a promising scaffold for drug discovery .
Properties
Molecular Formula |
C7H7N5O2 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
methyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate |
InChI |
InChI=1S/C7H7N5O2/c1-14-6(13)4-2-5-9-3-10-7(8)12(5)11-4/h2-3H,1H3,(H2,8,9,10) |
InChI Key |
AGAQNBYCQXLVCX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN2C(=C1)N=CN=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate typically involves the reaction of appropriate pyrazole and triazine derivatives under controlled conditions. One common method includes the condensation of 4-aminopyrazole with a triazine derivative in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a][1,3,5]triazine derivatives.
Scientific Research Applications
Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects . The exact pathways and molecular targets may vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of pyrazolo[1,5-a][1,3,5]triazine derivatives are highly sensitive to substitution patterns. Below is a comparative analysis with structurally related analogs:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: Halogenated Derivatives: Compounds like 4-chloro-8-methylpyrazolo[1,5-a][1,3,5]triazine exhibit enhanced bioactivity due to halogen-induced electron-withdrawing effects, which improve binding to hydrophobic enzyme pockets . However, excessive halogenation (e.g., bromo/chloro combinations) may reduce solubility, limiting in vivo applications . Amino vs. Chloro Groups: The amino group in the target compound provides hydrogen-bonding capability, which is absent in chloro-substituted analogs. This difference can lead to divergent biological targets; for example, amino-substituted derivatives are more likely to inhibit kinases or proteases . Ester Variations: Methyl esters (as in the target compound) generally offer better metabolic stability compared to ethyl esters, which are more prone to hydrolysis .
Anticancer Activity: 2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines with aromatic substituents (e.g., compound 3ba) show potent growth inhibition against leukemia and breast cancer cell lines (IC₅₀: 1–10 μM), while alkyl-substituted analogs are less active . This highlights the importance of aromaticity in enhancing cytotoxicity . The target compound’s amino group may enable interactions with DNA repair enzymes or topoisomerases, though specific mechanistic studies are pending .
Enzyme Inhibition Potential: The 4-aminopyrazolo[1,5-a][1,3,5]triazine core is structurally analogous to adenine, making it a candidate for adenosine receptor modulation or purine-metabolizing enzyme inhibition . In contrast, chlorophenyl-substituted derivatives (e.g., 8-(4-chlorophenyl)-7-methylpyrazolo[1,5-a][1,3,5]triazine-4-ylamine) have shown specificity for kinases like CDK2 and EGFR .
Biological Activity
Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate (also referred to as Methyl-4-aminopyrazolo[1,5-a][1,3,5]triazine) is a compound of significant interest in medicinal chemistry due to its biological activities, particularly in cancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
This compound has a molecular formula of C7H8N6O2 and a molecular weight of 192.18 g/mol. Its structure includes a pyrazolo-triazine core that is pivotal for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H8N6O2 |
| Molecular Weight | 192.18 g/mol |
| CAS Number | 2613385-83-2 |
Target Kinases
This compound primarily targets Tyrosine Threonine Kinase (TTK) , also known as Mps1. This kinase plays a crucial role in the mitotic spindle assembly checkpoint during cell division. The inhibition of TTK disrupts normal cell cycle progression and induces apoptosis in cancer cells.
Mode of Action
The compound exhibits potent and selective inhibition of TTK, leading to significant antiproliferative effects in various human cancer cell lines. For instance, studies have shown that it has a growth inhibition 50 (GI50) value of less than 15 nM against HCT116 cells .
Biochemical Pathways Affected
By inhibiting TTK, this compound interferes with critical biochemical pathways involved in cell division and survival. This disruption can lead to:
- Cell Cycle Arrest : The compound induces G2/M phase arrest.
- Apoptosis : It promotes pro-apoptotic signaling by modulating Bcl-2 and Bax expressions .
Anticancer Properties
Research indicates that Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine derivatives exhibit significant anticancer activities. In vitro studies demonstrate their effectiveness against various cancer cell lines:
| Cell Line | GI50 (nM) |
|---|---|
| HCT116 | <15 |
| A549 | 3.46 |
| MCF-7 | 2.28 |
| PC-3 | 0.33 |
These results highlight the compound's potential as an effective anticancer agent.
Anti-inflammatory Activity
In addition to anticancer effects, some derivatives display anti-inflammatory properties by inhibiting inflammatory cytokines such as TNF-alpha. The compound's ability to modulate the MAPK signaling pathway further supports its therapeutic potential in inflammatory diseases .
Case Studies
Several studies have explored the biological activity of Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine derivatives:
- Study on TTK Inhibition : A study reported the discovery of novel TTK inhibitors based on the pyrazolo-triazine scaffold that showed exceptional potency (Ki=0.8 nM) and selectivity against other kinases .
- Cytotoxicity Assessment : Another research assessed the cytotoxic effects of various aminopyrazole derivatives on cancer cell lines and found promising results with several compounds demonstrating low micromolar IC50 values against tumor cells .
- Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between these compounds and their targets, providing insights into their selectivity and efficacy in inhibiting tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
